molecular formula C11H18N2O3 B8129998 tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)-2-methylpropanoate

tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B8129998
M. Wt: 226.27 g/mol
InChI Key: MPLOENXSDQWOFY-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)-2-methylpropanoate is an organic compound that features a pyrazole ring substituted with a hydroxyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-hydroxypyrazole with 2-methylpropionic acid tert-butyl ester under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the use of a base such as sodium hydride or potassium carbonate can help deprotonate the hydroxyl group, allowing it to react with the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid methyl ester
  • 2-(4-Hydroxypyrazol-1-yl)-2-methylpropionic acid ethyl ester

Uniqueness

tert-Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, which can affect the compound’s stability and reactivity compared to its methyl and ethyl ester counterparts.

Properties

IUPAC Name

tert-butyl 2-(4-hydroxypyrazol-1-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)11(4,5)13-7-8(14)6-12-13/h6-7,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLOENXSDQWOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)N1C=C(C=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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